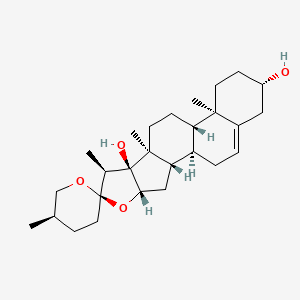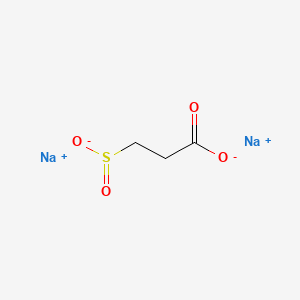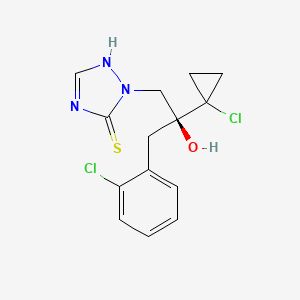
(S)-prothioconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (S)-enantiomer of prothioconazole. It is an enantiomer of a (R)-prothioconazole.
Scientific Research Applications
1. Agricultural Applications
Rice Disease Control : Prothioconazole effectively controls rice diseases, significantly impacting rice yield in China. Studies on residue analysis in rice grain, husk, and plants indicate its importance in managing rice diseases and its safety in terms of human health risks (Dong et al., 2019).
Fungicidal Activities : Prothioconazole has been shown to have significant antifungal activities, particularly against Candida albicans. It inhibits CYP51 in C. albicans cells, impacting sterol composition and demonstrating potential for medical applications (Parker et al., 2012).
2. Environmental Implications
Soil Interaction : The fungicide's interaction with different soil types reveals enantioselective degradation, indicating the importance of understanding its environmental behavior for effective application and environmental risk assessment (Zhang et al., 2018).
Aquatic Toxicology : Studies on zebrafish embryos exposed to prothioconazole have highlighted its developmental toxicity, including effects on cardiovascular development. This research is crucial for understanding the ecological impact and guiding pesticide risk management (Sun et al., 2020).
3. Chemical and Physical Properties
Electrochemical Behavior : Electrochemical studies of prothioconazole have provided insights into its potential as a corrosion inhibitor for copper in acidic solutions, expanding its application beyond agriculture (Tao et al., 2020).
Crystallographic Analysis : The crystallographic analysis of prothioconazole has led to the discovery of a novel solid form, improving its solubility and providing a deeper understanding of its physical properties, which is crucial for its application in various fields (Mittapalli et al., 2020).
properties
Product Name |
(S)-prothioconazole |
|---|---|
Molecular Formula |
C14H15Cl2N3OS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1 |
InChI Key |
MNHVNIJQQRJYDH-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



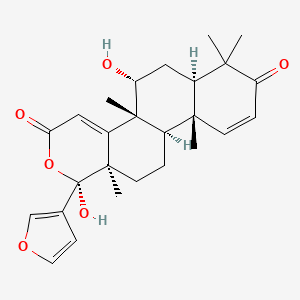
![(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B1253112.png)
![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
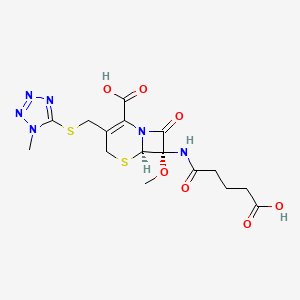
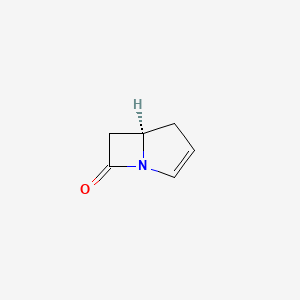
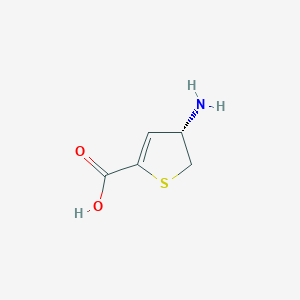
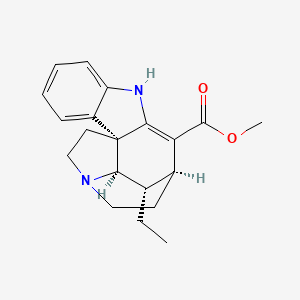
![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
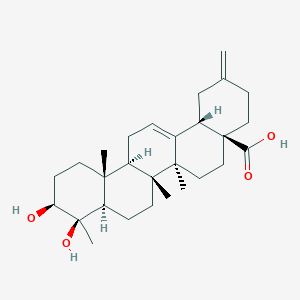
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)
